molecular formula C15H11NO4 B1215612 3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid CAS No. 86703-96-0

3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid

Cat. No.: B1215612
CAS No.: 86703-96-0
M. Wt: 269.25 g/mol
InChI Key: YTYSLWKQHRAPLN-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidases, which are enzymes that play a crucial role in the production of reactive oxygen species (ROS) in cells. DPI has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Scientific Research Applications

1. Enhanced Emission and Spectral Properties

3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid derivatives have been used in the study of aggregation-enhanced emission. Srivastava et al. (2016) synthesized and characterized several 1,8-naphthalimide-based compounds, including derivatives of this acid, and studied their nanoaggregate formation and enhanced emission properties in aqueous-DMF solution. The emission intensity and photophysical properties of these compounds were extensively analyzed, demonstrating significant insights into their molecular and electronic behaviors (Srivastava, Singh, & Mishra, 2016).

2. Structural Studies in Organotin Carboxylates

Organotin carboxylates based on this acid have been the focus of several studies. Xiao et al. (2013) synthesized a series of organotin carboxylates using amide carboxylic acids, including derivatives of this compound. These compounds were characterized through various techniques such as IR, NMR spectroscopy, and X-ray crystallography, revealing intricate supramolecular structures and diverse molecular architectures (Xiao et al., 2013).

3. Applications in Fluorescence Studies

This acid and its derivatives have been utilized in fluorescence studies, particularly in the labeling of nucleosides and oligodeoxyribonucleotides. Singh et al. (2007) designed and synthesized novel fluorophores based on this acid for comparative fluorescence studies in various solvents. These fluorophores demonstrated enhanced fluorescence signals and higher hybridization affinity in oligodeoxyribonucleotides, highlighting their potential in biochemical applications (Singh & Singh, 2007).

4. Synthesis and Cytotoxic Activity in Cancer Research

The acid's derivatives have been investigated for their cytotoxic effects against human tumor cell lines. Marinov et al. (2019) synthesized new 1,8-naphthalimide derivatives with non-protein amino acids and assessed their cytotoxicity. One derivative demonstrated superior activity in leukemia and lymphoma cell lines, suggesting potential applications in cancer therapy (Marinov et al., 2019).

5. Use in Nanoprobes and Sensors

The acid's derivatives have been applied in the creation of novel nanoprobes and sensors. Espina Casado et al. (2021) synthesized a nanoprobe by functionalizing carbon dots with a benzo-isoquinolin-based molecule derived from this acid. The modified nanoprobe demonstrated excellent capabilities in detecting trace amounts of water in non-aqueous media, indicating its potential in environmental monitoring and control (Espina Casado, Fernández-González, Díaz-García, & Badía-Laíño, 2021).

Future Directions

The future directions for the study of this compound could involve further investigation of its chemosensor selectivity in the determination of anions . Additionally, the effectiveness, selectivity, and other parameters of the sensors can be varied by introducing additional complex-forming fragments and/or fluorophores .

Properties

IUPAC Name

3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-12(18)7-8-16-14(19)10-5-1-3-9-4-2-6-11(13(9)10)15(16)20/h1-6H,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYSLWKQHRAPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235785
Record name 3-N-(1',8'-Naphthalimido)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86703-96-0
Record name 3-N-(1',8'-Naphthalimido)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086703960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-N-(1',8'-Naphthalimido)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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